2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of action
The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical pathways
Given the biological activities of thiq-based compounds, it’s likely that they affect pathways related to infection and neurodegeneration .
Result of action
Given the biological activities of thiq-based compounds, it’s likely that they have effects at the cellular level, such as modulating signal transduction or affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the following steps:
Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through various methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, or other modern synthetic approaches like enyne metathesis and [2 + 2 + 2] cycloaddition.
Attachment of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amine group on the tetrahydroisoquinoline core to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced industrial techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1- (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
- 2- [2- (4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
- 2- [2- (4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
- 2- [6,7-dimethoxy-2- (p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
Uniqueness
What sets 2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is its unique biphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(25-20-11-10-19-12-13-24-23(27)21(19)15-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-11,15H,12-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPQLLGWFIFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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